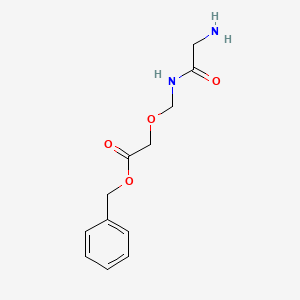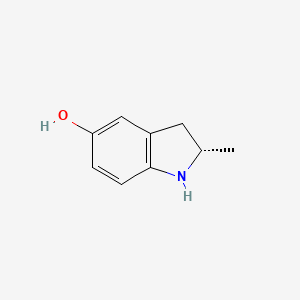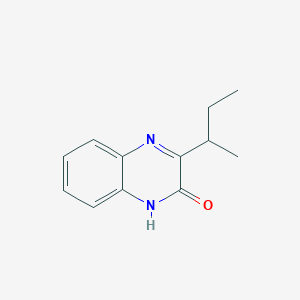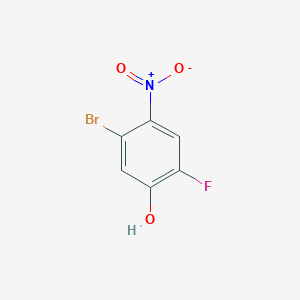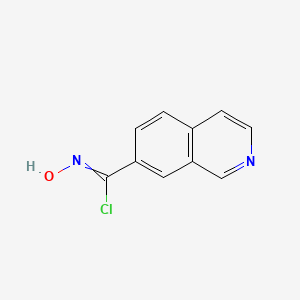
N-hydroxyisoquinoline-7-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxyisoquinoline-7-carboximidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is known for its unique structure, which includes a chloro (nitroso)methyl group attached to an isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxyisoquinoline-7-carboximidoyl chloride typically involves the reaction of isoquinoline derivatives with chlorinating agents. One common method includes the chlorination of N-hydroxyisoquinoline-7-carboximidoyl using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-hydroxyisoquinoline-7-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia, primary amines, or thiols under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-hydroxyisoquinoline-7-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-hydroxyisoquinoline-7-carboximidoyl chloride involves its ability to interact with various molecular targets. The chloro group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. This reactivity can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
N-hydroxyisoquinoline: Lacks the chloro group but shares the hydroxyl functional group.
Isoquinoline-7-carboximidoyl chloride: Similar structure but without the hydroxyl group.
Uniqueness
N-hydroxyisoquinoline-7-carboximidoyl chloride is unique due to the presence of both a chloro and a hydroxyl group on the isoquinoline ring
特性
IUPAC Name |
N-hydroxyisoquinoline-7-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJIXZYICATFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

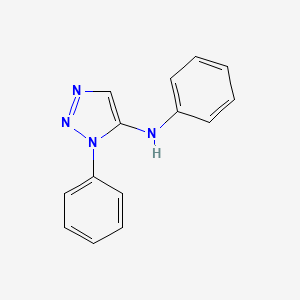
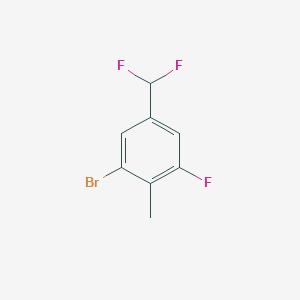

![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)


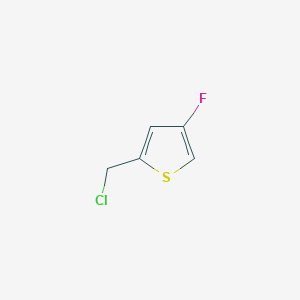
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
